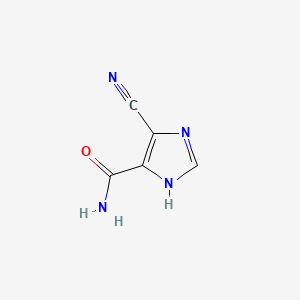

4-Cyano-1h-imidazole-5-carboxamide

CAS No.: 5372-23-6

Cat. No.: VC3703567

Molecular Formula: C5H4N4O

Molecular Weight: 136.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5372-23-6 |

|---|---|

| Molecular Formula | C5H4N4O |

| Molecular Weight | 136.11 g/mol |

| IUPAC Name | 4-cyano-1H-imidazole-5-carboxamide |

| Standard InChI | InChI=1S/C5H4N4O/c6-1-3-4(5(7)10)9-2-8-3/h2H,(H2,7,10)(H,8,9) |

| Standard InChI Key | QBKYWNHLILCGEI-UHFFFAOYSA-N |

| SMILES | C1=NC(=C(N1)C(=O)N)C#N |

| Canonical SMILES | C1=NC(=C(N1)C(=O)N)C#N |

Introduction

Chemical Structure and Nomenclature

4-Cyano-1H-imidazole-5-carboxamide, also known as 5-Cyano-1H-imidazole-4-carboxamide, is a derivative of imidazole featuring a cyano group and a carboxamide group at specific positions on the five-membered heterocyclic ring. The compound has multiple synonyms in chemical databases, reflecting different naming conventions and structural interpretations.

Molecular Identity

The compound is uniquely identified by the following characteristics:

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₄N₄O |

| Average Molecular Mass | 136.114 g/mol |

| Monoisotopic Mass | 136.038511 g/mol |

| CAS Registry Number | 5372-23-6 |

| SMILES Notation | C1=NC(=C(N1)C(=O)N)C#N |

| InChI Key | QBKYWNHLILCGEI-UHFFFAOYSA-N |

The molecular structure consists of an imidazole ring with a cyano group (−C≡N) at position 4 and a carboxamide group (−CONH₂) at position 5 . This arrangement of functional groups contributes to the compound's distinct chemical behavior and reactivity patterns.

Alternative Nomenclature

The compound is recognized by several systematic names in chemical databases, including:

-

4-Cyano-1H-imidazole-5-carboxamide

-

5-Cyano-1H-imidazole-4-carboxamide

-

5-Carbamoyl-1H-imidazole-4-carbonitrile

This plurality of names reflects different approaches to numbering the positions in the imidazole ring and prioritizing the functional groups when deriving the systematic name.

Physical and Chemical Properties

4-Cyano-1H-imidazole-5-carboxamide exhibits distinctive physical and chemical characteristics that influence its handling, storage, and applications in laboratory settings.

Physical Characteristics

The compound appears as a white to light yellow powder or crystalline solid at room temperature . Its physical properties make it relatively stable under standard laboratory conditions, although proper storage is recommended to maintain its purity and structural integrity.

| Property | Value |

|---|---|

| Physical State (20°C) | Solid |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 278°C |

| Water Content | Maximum 7.0% |

| Recommended Storage | Room temperature (preferably cool, dark place, <15°C) |

Chemical Reactivity

The presence of both a cyano group and a carboxamide group on the imidazole ring creates a compound with unique reactivity patterns. The cyano group (−C≡N) is a strong electron-withdrawing group that can participate in various nucleophilic addition reactions. Meanwhile, the carboxamide group (−CONH₂) can engage in hydrogen bonding interactions and can be modified through various transformations.

The imidazole ring itself, with its two nitrogen atoms, contributes to the compound's ability to act as both a weak base and a weak acid, depending on the reaction conditions. This amphoteric nature makes 4-Cyano-1H-imidazole-5-carboxamide versatile in different chemical environments.

Synthesis and Preparation Methods

The synthesis of 4-Cyano-1H-imidazole-5-carboxamide can be approached through several methodologies, tailored to laboratory or industrial scale requirements.

Purification and Quality Control

Commercial samples of 4-Cyano-1H-imidazole-5-carboxamide are typically purified to achieve a minimum purity of 95.0% as determined by HPLC analysis and neutralization titration . The purity assessment is calculated based on the anhydrous substance, accounting for the potential water content (maximum 7.0%) that may be present in the compound .

Biological Activity and Research Applications

4-Cyano-1H-imidazole-5-carboxamide has potential applications in various scientific disciplines, particularly in medicinal chemistry and drug development.

Chemical Research Applications

In chemical research, 4-Cyano-1H-imidazole-5-carboxamide serves as:

-

A building block for the synthesis of more complex heterocyclic compounds

-

A model compound for studying the reactivity of functionalized imidazoles

-

A potential intermediate in the development of novel materials with specialized properties

The compound's well-defined structure and functional groups make it valuable for structure-activity relationship studies in medicinal chemistry and materials science.

| Hazard Type | Description |

|---|---|

| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled |

| Skin Effects | Causes skin irritation |

| Eye Effects | Causes serious eye irritation |

| Signal Word | Danger |

| Parameter | Specification |

|---|---|

| Purity (HPLC) | Minimum 95.0 area% |

| Purity (Neutralization titration) | Minimum 95.0% (calculated on anhydrous substance) |

| Water Content | Maximum 7.0% |

| Analysis Method | NMR confirms structure |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume